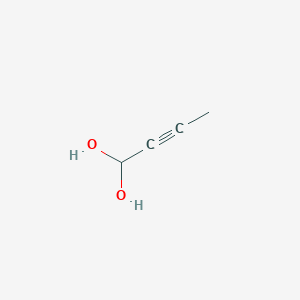
But-2-yne-1,1-diol
Cat. No. B8596361
Key on ui cas rn:
11070-67-0
M. Wt: 86.09 g/mol
InChI Key: YNCZNSWQAGQAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04105679
Procedure details


Tetrahydrofuran is useful as a solvent for polymeric materials, such as polyvinyl chloride and polyvinylidene chloride, and is produced by various processes; for example, catalytic hydrogenation of furan produced by decarbonylation of fulfural; reacting acetylene and formaldehyde to obtain butynediol, followed by hydrogenation and dehydrocyclization to produce tetrahydrofuran, and reacting diacetic ester of 1,4-butanediol with water in the presence of an acid catalyst (refer to British Patent 1,170,222).
[Compound]
Name
polyvinyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
polyvinylidene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]1C=C[CH:3]=[CH:2]1.[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:2]#[CH:3].[CH2:7]=[O:6].[CH:10]([OH:6])([OH:1])[C:9]#[C:8][CH3:7]
|
Inputs


Step One
[Compound]
|
Name
|
polyvinyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
polyvinylidene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is produced by various processes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C#C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#CC)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
